molecular formula C17H18Si B140796 Trimethyl[4-(phenylethynyl)phenyl]silane CAS No. 136459-72-8

Trimethyl[4-(phenylethynyl)phenyl]silane

Cat. No. B140796
M. Wt: 250.41 g/mol
InChI Key: UZRJWRFLYPENFH-UHFFFAOYSA-N
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Description

Trimethyl[4-(phenylethynyl)phenyl]silane is a chemical compound with the molecular formula C17H18Si . It is also known by other names such as 1-(2-Phenylethynyl)-4-(trimethylsilyl)benzene, 1-phenyl-2-[(p-trimethylsilyl)phenyl]acetylene, and 4-(Trimethylsilyl)diphenylacetylene . It is used as an intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular structure of Trimethyl[4-(phenylethynyl)phenyl]silane consists of a phenyl ring attached to a trimethylsilyl group and an ethynyl group . The average mass of the molecule is 250.410 Da .


Physical And Chemical Properties Analysis

Trimethyl[4-(phenylethynyl)phenyl]silane has a molecular weight of 250.41 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and 3 rotatable bonds . The exact mass is 250.117777109 g/mol . The topological polar surface area is 0 Ų , and it has a complexity of 311 .

Scientific Research Applications

Application 1: Polymer Synthesis and Luminescent Property Adjustment

Specific Scientific Field

The specific scientific field for this application is Polymer Science and Engineering .

Comprehensive and Detailed Summary of the Application

4-(Trimethylsilyl)diphenylacetylene is used in the synthesis of copolymers, specifically poly (4-trimethylsilyl diphenyl acetylene) (PTMSDPA). PTMSDPA has strong fluorescence emission, but its application is limited by the effect of aggregation-caused quenching (ACQ). To overcome this limitation, 4-(Trimethylsilyl)diphenylacetylene is copolymerized with 1-trimethylsilyl-1-propyne (TMSP), which converts PTMSDPA from ACQ to aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AEE) .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the copolymerization of 4-(Trimethylsilyl)diphenylacetylene and 1-trimethylsilyl-1-propyne (TMSP). By controlling the monomer feeding ratio and with the increase of the content of TMSDPA inserted into the copolymer, the emission peak was red-shifted .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is a series of copolymers of poly (TMSDPA- co -TMSP) that emit light ranging from blue-purple to orange-red. The feasibility of the application in explosive detection was verified. With picric acid (PA) as a model explosive, a super-quenching process has been observed, and the quenching constant ( KSV) calculated from the Stern–Volmer equation is 24,000 M −1, which means that the polymer is potentially used for explosive detection .

Application 2: Development of Highly Gas-Permeable Polymers

Specific Scientific Field

The specific scientific field for this application is Materials Science and Engineering .

Comprehensive and Detailed Summary of the Application

4-(Trimethylsilyl)diphenylacetylene is used in the development of highly gas-permeable polymers. These polymers are required for gas separation applications. In this study, 1-(p-trimethylsilyl)phenyl-1-propyne (SPP) was copolymerized with diphenylacetylenes bearing tert-butyl (BDPA) and SiMe3 (SDPA) groups at various feed ratios to obtain poly(SPP-co-BDPA) and poly(SPP-co-SDPA) copolymers, respectively .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne (SPP) with diphenylacetylenes bearing tert-butyl (BDPA) and SiMe3 (SDPA) groups. Free-standing membranes were fabricated from toluene solutions of the copolymers .

Thorough Summary of the Results or Outcomes Obtained

The gas permeability of the membranes increased as the SPP ratio decreased (PO2: 550–2100 barrers). Interestingly, poly(SPP-co-BDPA) and poly(SPP-co-SDPA) at a 1:4 ratio of SPP:BDPA and SPP:SDPA, respectively, showed higher permeabilities than the respective homopolymers .

Application 3: Fluorescence Emission Enhancement

Specific Scientific Field

The specific scientific field for this application is Materials Science and Engineering .

Comprehensive and Detailed Summary of the Application

Poly (4-trimethylsilyl diphenyl acetylene) (PTMSDPA) has strong fluorescence emission, but its application is limited by the effect of aggregation-caused quenching (ACQ). To overcome this limitation, 4-(Trimethylsilyl)diphenylacetylene is used in the copolymerization process to adjust the properties of polymers .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the copolymerization of 4-(Trimethylsilyl)diphenylacetylene with other monomers. This process adjusts the properties of the resulting polymer, enhancing its fluorescence emission .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is a polymer with enhanced fluorescence emission. This enhancement overcomes the limitation of aggregation-caused quenching (ACQ), expanding the potential applications of the polymer .

Safety And Hazards

Trimethyl[4-(phenylethynyl)phenyl]silane is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

trimethyl-[4-(2-phenylethynyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRJWRFLYPENFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136459-73-9
Record name Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136459-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00610704
Record name Trimethyl[4-(phenylethynyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl[4-(phenylethynyl)phenyl]silane

CAS RN

136459-72-8
Record name Trimethyl[4-(phenylethynyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)diphenylacetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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